4-(2,3-Difluorophenoxy)-butan-1-ol

Description

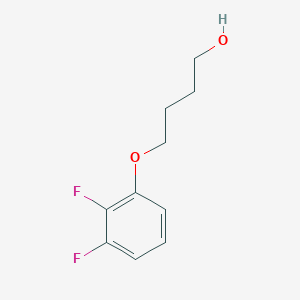

4-(2,3-Difluorophenoxy)-butan-1-ol is a fluorinated organic compound characterized by a butan-1-ol backbone substituted with a 2,3-difluorophenoxy group at the 4-position.

Properties

Molecular Formula |

C10H12F2O2 |

|---|---|

Molecular Weight |

202.20 g/mol |

IUPAC Name |

4-(2,3-difluorophenoxy)butan-1-ol |

InChI |

InChI=1S/C10H12F2O2/c11-8-4-3-5-9(10(8)12)14-7-2-1-6-13/h3-5,13H,1-2,6-7H2 |

InChI Key |

XJNLAHYQGBPVFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)OCCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(n-Heptyloxy)butan-1-ol

- Structure : Features a linear heptyloxy chain instead of a fluorinated aromatic group.

- Bioactivity: Acts as a male-produced aggregation pheromone in Anoplophora glabripennis (Asian longhorned beetle). Field trials demonstrate its synergy with 4-(n-heptyloxy)butanal and sesquiterpenes like α-farnesene for enhanced attraction .

- Key Difference: The absence of fluorine and presence of a long alkyl chain increase volatility and lipophilicity, critical for insect communication. In contrast, this compound’s aromatic fluorine substituents may reduce volatility, favoring applications requiring prolonged environmental stability.

4-Fluoro-1-butanol

- Structure: Simplest fluorinated butanol with a single fluorine at the 4-position.

- Properties : Higher polarity and lower molecular weight compared to the target compound. Classified as hazardous (flammable, toxic) per safety data sheets .

- Key Difference: Lacks the phenoxy group, limiting its capacity for π-π stacking or hydrogen bonding, which are critical for receptor interactions in bioactive molecules.

4-(2,6-Difluorophenoxy)-pyrimidin-2-amine Derivatives

- Structure: Pyrimidine core with 2,6-difluorophenoxy and trifluoromethyl groups.

- Bioactivity : Potentiates HMRGX1 receptors for pain management. The 2,6-difluoro substitution pattern optimizes steric and electronic interactions with target receptors .

- Key Difference: The pyrimidine ring and trifluoromethyl group introduce rigidity and electron-withdrawing effects absent in this compound, highlighting how core structure dictates therapeutic vs. semiochemical applications.

Fluorine Substitution Patterns and Bioactivity

- Ortho/Meta vs. Para Fluorine : The 2,3-difluoro substitution in the target compound may create a distinct electronic profile compared to 2,6-difluoro analogs (e.g., ). Ortho fluorines increase steric hindrance and may alter binding pocket interactions in proteins.

- Phenoxy vs. Alkyloxy: Phenoxy groups enable aromatic interactions (e.g., with insect odorant receptors), while alkyloxy chains (e.g., heptyloxy) prioritize hydrophobicity and diffusion through cuticular layers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.